molecular formula C9H9F4NO B13139925 (R)-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethanol

(R)-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethanol

Cat. No.: B13139925
M. Wt: 223.17 g/mol
InChI Key: RHPCYPZQMMYPPR-QMMMGPOBSA-N
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Description

®-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethanol is a chiral compound that features both an amino group and a hydroxyl group attached to a phenyl ring substituted with fluorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-(trifluoromethyl)benzaldehyde.

    Reduction: The aldehyde group is reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The hydroxyl group is then converted to an amino group through a series of reactions involving reagents such as ammonia or amines under suitable conditions.

    Chiral Resolution: The racemic mixture is resolved into its enantiomers using chiral resolution techniques such as chromatography or crystallization.

Industrial Production Methods

In industrial settings, the production of ®-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethanol may involve more scalable and cost-effective methods. These could include:

    Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) to reduce the aldehyde to alcohol.

    Enzymatic Resolution: Employing enzymes to selectively produce the desired enantiomer.

    Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The amino group can be reduced to an alkyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alkylated derivatives

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

Chemistry

In chemistry, ®-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a ligand in enzyme inhibition and receptor binding studies. The presence of fluorine atoms can significantly influence the binding affinity and selectivity of the compound towards biological targets.

Medicine

In medicine, ®-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethanol is investigated for its potential therapeutic applications. Its unique structure may contribute to the development of new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound is used in the development of new materials with enhanced properties such as increased thermal stability, chemical resistance, and mechanical strength.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethanol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with target proteins, while the fluorine and trifluoromethyl groups can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-Amino-2-(3-chloro-4-(trifluoromethyl)phenyl)ethanol
  • ®-2-Amino-2-(3-bromo-4-(trifluoromethyl)phenyl)ethanol
  • ®-2-Amino-2-(3-methyl-4-(trifluoromethyl)phenyl)ethanol

Uniqueness

Compared to similar compounds, ®-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethanol is unique due to the presence of the fluorine atom at the 3-position of the phenyl ring. This substitution can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H9F4NO

Molecular Weight

223.17 g/mol

IUPAC Name

(2R)-2-amino-2-[3-fluoro-4-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C9H9F4NO/c10-7-3-5(8(14)4-15)1-2-6(7)9(11,12)13/h1-3,8,15H,4,14H2/t8-/m0/s1

InChI Key

RHPCYPZQMMYPPR-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@H](CO)N)F)C(F)(F)F

Canonical SMILES

C1=CC(=C(C=C1C(CO)N)F)C(F)(F)F

Origin of Product

United States

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